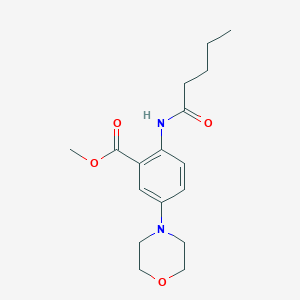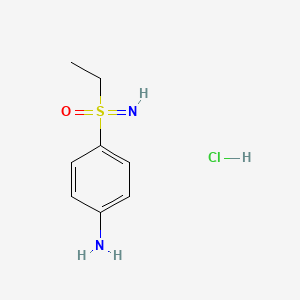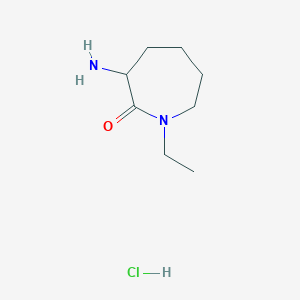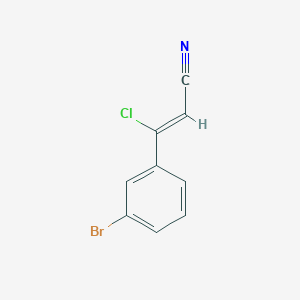
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to an acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile typically involves the reaction of 3-bromobenzaldehyde with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for nitrile reduction.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-Chlorophenyl)-3-chloroacrylonitrile: Similar structure but with a chlorine atom instead of bromine.
(Z)-3-(3-Bromophenyl)-3-fluoroacrylonitrile: Similar structure but with a fluorine atom instead of chlorine.
(Z)-3-(3-Bromophenyl)-3-methylacrylonitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(Z)-3-(3-Bromophenyl)-3-chloroacrylonitrile is unique due to the combination of bromine, chlorine, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H5BrClN |
|---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
(Z)-3-(3-bromophenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-4,6H/b9-4- |
InChI Key |
JZJCYJBZOSJAOO-WTKPLQERSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C/C#N)/Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


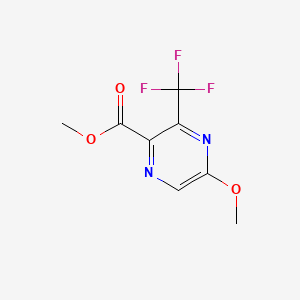
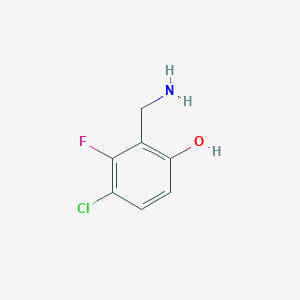
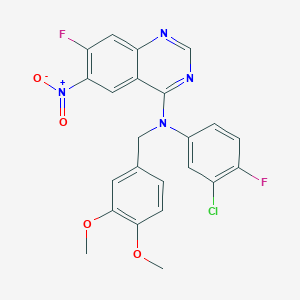

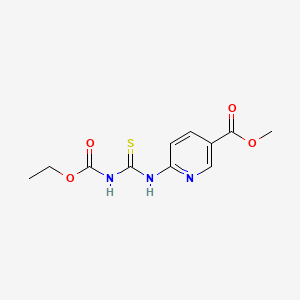
![tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate](/img/structure/B13895856.png)
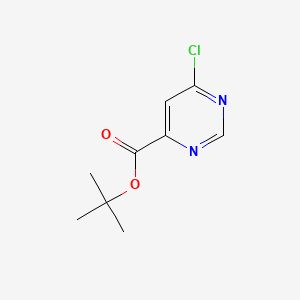
![Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13895871.png)
